molecular formula C10H11Cl B8234539 (2-Chlorocyclopropyl)methylbenzene

(2-Chlorocyclopropyl)methylbenzene

Cat. No.: B8234539
M. Wt: 166.65 g/mol
InChI Key: WXNCWALUHKQNTJ-UHFFFAOYSA-N
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Description

(2-Chlorocyclopropyl)methylbenzene is a high-purity chemical intermediate of significant interest in advanced agricultural and pharmaceutical research. This compound features a chlorinated cyclopropane ring, a structural motif known for its enhanced biological activity and stability, making it a valuable synthon in organic synthesis . In agrochemical research, chlorocyclopropyl derivatives are extensively investigated as key precursors in the development of next-generation fungicides . For instance, similar structural frameworks are found in active substances used to protect cereals like wheat and barley against fungal diseases such as powdery mildew and rusts . The cyclopropane ring contributes to the molecule's bioactivity, and its functionalization allows researchers to explore novel modes of action and improve physicochemical properties, such as durability and environmental fate . Beyond agrochemicals, this compound serves as a critical building block (API Intermediate) in pharmaceutical development. The chlorocyclopropyl group is a versatile structural element that can be incorporated into more complex molecules, potentially for creating anti-inflammatory or antiviral agents . Furthermore, it finds application in material science R&D for the synthesis of specialty polymers and in the chemical synthesis of flavors and fragrances, where its cyclic structure imparts specific performance and sensory characteristics . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-chlorocyclopropyl)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNCWALUHKQNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular parameters of (2-Chlorocyclopropyl)methylbenzene with related compounds:

Compound Name Molecular Formula Average Mass (g/mol) Key Structural Feature
This compound* C10H11Cl ~166.65 (estimated) Cyclopropane ring with Cl and toluene
(2-Chloro-2-methylpropyl)benzene C10H13Cl 168.664 Branched alkyl chain with Cl
(2-Chloropropyl)benzene C9H11Cl 154.637 Linear alkyl chain with Cl

*Estimated values for this compound are based on structural analogs.

Key Observations:

  • Cyclopropane vs.
  • Molecular Mass: The target compound’s estimated mass (~166.65 g/mol) is intermediate between its analogs, reflecting the compact cyclopropane structure.

Reactivity and Stability

  • Ring Strain Effects: Cyclopropane’s 60° bond angles create significant strain, making this compound prone to ring-opening reactions under acidic or nucleophilic conditions. In contrast, (2-Chloro-2-methylpropyl)benzene’s branched chain offers steric hindrance without ring strain, favoring substitution over rearrangement .
  • Chlorine Reactivity: The electron-withdrawing chlorine atom in all three compounds enhances electrophilic aromatic substitution (EAS) reactivity. However, steric effects in the cyclopropane derivative may direct substitution to specific positions on the benzene ring .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chlorocyclopropyl)methylbenzene, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the addition of dichlorocarbene to allylbenzene derivatives. Key factors include:

  • Reagent selection : Use of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to stabilize reactive intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
    • Analytical validation : Monitor progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using GC-MS .

Q. How does the stability of this compound vary under different pH and solvent conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis : Test aqueous solutions (pH 3–11) at 25°C, sampling at intervals (0, 24, 48 hrs). Use HPLC to quantify degradation products .
  • Solvent compatibility : Assess compound integrity in common solvents (e.g., DCM, THF, methanol) via NMR over 72 hrs .
    • Key finding : Stability is optimal in neutral pH (5–9) and inert solvents like DCM .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify cyclopropane ring protons (δ 1.5–2.5 ppm) and chlorinated carbons (δ 45–55 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion [M+^+] at m/z 168.04 (C10_{10}H11_{11}Cl+^+) .
  • IR spectroscopy : C-Cl stretching vibrations appear at 550–650 cm1^{-1} .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (40–100°C), and solvent polarity. Use response surface methodology to identify optimal parameters .
  • Byproduct analysis : Employ GC-MS or LC-MS to detect chlorinated dimers or rearranged cyclopropanes .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to adjust conditions dynamically .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from peer-reviewed studies (e.g., substituent effects on ring-opening reactions). Identify outliers using Grubbs’ test .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to model reaction pathways and compare with experimental ΔG‡ values .
  • Reproducibility protocols : Standardize reaction setups (e.g., glovebox for moisture-sensitive steps) to isolate environmental variables .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes). Validate with in vitro assays (IC50_{50} measurements) .
  • QSAR modeling : Train models on datasets of chlorinated cyclopropanes to correlate logP, polar surface area, and bioactivity .
  • ADMET prediction : Software like SwissADME estimates toxicity risks (e.g., hepatotoxicity) based on structural motifs .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Methodological Answer :

  • Toxicity assessment : Conduct acute toxicity assays (OECD 423) for oral, dermal, and inhalation exposure .
  • Engineering controls : Use fume hoods with HEPA filters and closed-system reactors to limit airborne exposure .
  • Waste management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Steric maps : Generate 3D models (e.g., using Avogadro) to visualize spatial hindrance around the cyclopropane ring .
  • Electrostatic potential analysis : Compute partial charges (Mulliken or NPA) to predict sites for nucleophilic/electrophilic attack .
  • Experimental validation : Compare reaction outcomes with/without directing groups (e.g., nitro substituents) .

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